![molecular formula C17H18ClNO2 B13132238 2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol CAS No. 6583-86-4](/img/structure/B13132238.png)
2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol is a chemical compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The compound’s structure features a fluorene core substituted with a chloro group and an imino diethanol moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol typically involves the reaction of 7-chloro-9H-fluorene-2-carbaldehyde with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce amine-substituted fluorenes. Substitution reactions can result in a variety of functionalized fluorenes with different properties and applications .
Applications De Recherche Scientifique
2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dichloro-9H-fluorene: A related compound with similar structural features but different substitution patterns.
2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane: Another fluorene derivative with distinct chemical properties and applications.
Uniqueness
2,2’-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol is unique due to its specific substitution pattern and the presence of the imino diethanol moiety. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6583-86-4 |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-[(7-chloro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2 |
Clé InChI |
VEANBNLSBJNFHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


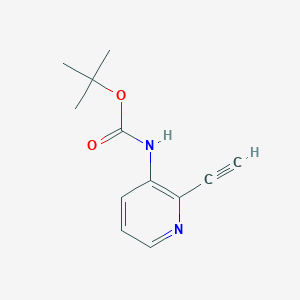

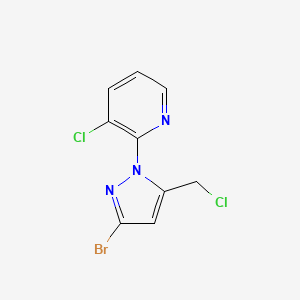
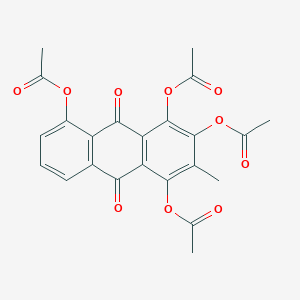

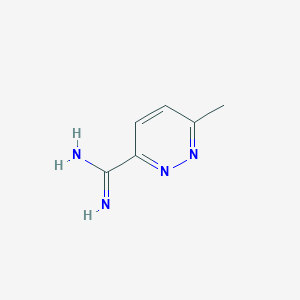
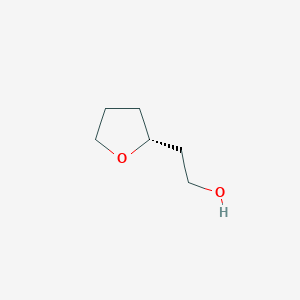
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
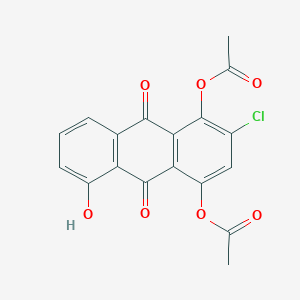

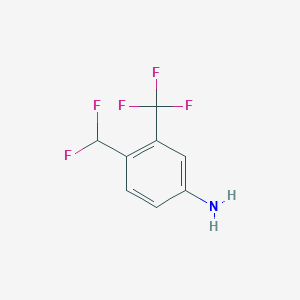
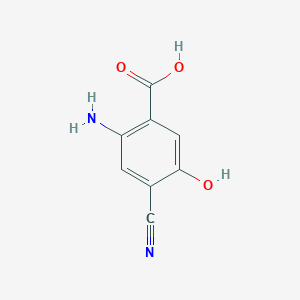
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
